Avobenzone

Beschreibung

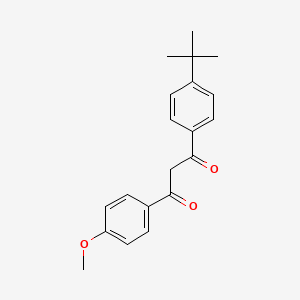

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEFYCZVKIDDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044829 | |

| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline] | |

| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Avobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil. | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000014 [mmHg] | |

| Record name | Avobenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from methanol, Off-white to yellowish, crystalline powder | |

CAS No. |

70356-09-1 | |

| Record name | Avobenzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70356-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avobenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avobenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avobenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G63QQF2NOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

83.5 °C | |

| Record name | AVOBENZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

mechanism of avobenzone UV absorption

An In-depth Technical Guide on the Core Mechanism of Avobenzone UV Absorption

Executive Summary

This compound (butyl methoxydiboylmethane) is a dibenzoylmethane derivative and one of the most utilized lipophilic UVA filters in sunscreen formulations worldwide, prized for its efficacy in absorbing a wide spectrum of UVA radiation (320-400 nm).[1][2] Despite its excellent absorption profile, this compound is inherently photounstable, undergoing photodegradation upon UV exposure, which diminishes its protective capacity and can generate potentially reactive photoproducts.[2][3] This guide provides a detailed technical examination of the photochemical and photophysical mechanisms governing this compound's function, its pathways of degradation, and the experimental methodologies employed to elucidate these processes. The core of its mechanism involves a delicate equilibrium between keto and enol tautomers, with the enol form being the primary UVA-absorbing species. Upon photoexcitation, the molecule enters a complex landscape of excited-state relaxation pathways, including desired non-radiative decay and undesired isomerization and degradation channels.

Core Mechanism: Keto-Enol Tautomerism and UV Excitation

In its ground state, this compound exists in a solvent-dependent equilibrium between two tautomeric forms: a chelated enol and a diketo form.[4] The enol form, stabilized by a strong intramolecular hydrogen bond, is predominant in virtually all solvents and is the species responsible for the molecule's strong UVA absorption. The absorption spectrum of this compound typically shows a strong band for the enol form around 355-360 nm and a weaker band for the keto form around 265 nm.

The primary photoprotective action begins when the chelated enol tautomer absorbs a UVA photon, promoting an electron from a π to a π* orbital (a ππ* transition), forming an excited singlet state (¹Enol*). An ideal UV filter would efficiently dissipate this absorbed energy non-radiatively (as heat) and return rapidly to its stable ground state, ready to absorb another photon. While this is a major relaxation pathway for this compound, competing processes, including isomerization and tautomerization, lead to its notable photolability.

Caption: Keto-Enol tautomerism of this compound and subsequent UV photoexcitation.

Excited-State Dynamics and Photodegradation Pathways

Upon formation, the excited singlet enol state (¹Enol*) is short-lived and stands at a critical juncture of several competing decay pathways that dictate the molecule's overall photostability.

-

Efficient Internal Conversion (Desired Pathway): The most favorable pathway involves ultrafast internal conversion, where the excited molecule relaxes back to the ground-state chelated enol form within picoseconds, dissipating the absorbed UV energy as heat. This rapid recovery allows a single molecule to absorb multiple photons, providing sustained photoprotection.

-

Isomerization to Non-Chelated Enols (NCE): The excited enol can undergo rotation around its C-C single or C=C double bonds to form various non-chelated enol (NCE) isomers. These isomers are often unstable and can relax back to the stable chelated enol, but their formation represents a temporary loss of the primary absorbing species.

-

Intersystem Crossing and Triplet State Formation: A small fraction of excited singlet enol molecules may undergo intersystem crossing to a triplet state. More significantly, the less stable diketo tautomer, upon UV absorption, can form a triplet excited state (³Keto*). This triplet state is a key intermediate in the photodegradation cascade. It is a long-lived and highly reactive species, capable of interacting with oxygen to produce singlet oxygen and other reactive oxygen species (ROS), which can cause cellular damage. The triplet state of the keto form is considered the primary culprit for the irreversible degradation of this compound.

-

Keto-Enol Tautomerization and Cleavage: The excited enol can transform into the ground-state keto form via a hydrogen atom shift. This process, with an estimated quantum yield of 0.014 in acetonitrile, is critical because it populates the ground state of the more photolabile keto tautomer. The excited keto form can then undergo Norrish Type I cleavage, breaking the molecule into smaller photofragments, leading to an irreversible loss of UV absorption.

Caption: Excited-state decay pathways for this compound following UVA absorption.

Quantitative Photochemical and Photophysical Data

The photobehavior of this compound is highly dependent on its solvent environment. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Solvent / Condition | Reference |

| Absorption Maximum (λmax) - Enol | 355 nm | Cyclohexane | |

| 356 nm | Ethyl Acetate | ||

| 358 nm | Methanol | ||

| 363 nm | DMSO | ||

| Absorption Maximum (λmax) - Keto | 265 nm | Cyclohexane | |

| Molar Extinction Coefficient (ε) - Enol | 32,400 M⁻¹cm⁻¹ | Cyclohexane (at 355 nm) | |

| Molar Extinction Coefficient (ε) - Keto | 28,400 M⁻¹cm⁻¹ | Cyclohexane (at 265 nm) | |

| Fluorescence Quantum Yield (ΦF) | 0.01 | Ethyl Acetate | |

| Fluorescence Lifetime | 13 ps | Ethyl Acetate | |

| Photoexcited Enol Decay Lifetime | 0.08 ms | Carbon Tetrachloride | |

| 1.21 ms | Cyclohexane | ||

| 24.4 ms | Acetonitrile | ||

| Quantum Yield (Keto Formation) | 0.014 ± 0.002 | Acetonitrile | |

| Quantum Yield (Singlet Oxygen) | 0.3 | Not specified | |

| Triplet State Lifetime (Keto) | ~190 ms | Not specified |

Key Experimental Protocols

The elucidation of this compound's complex photochemistry relies on a combination of spectroscopic and analytical techniques.

Transient Electronic Absorption Spectroscopy (TEAS)

This ultrafast pump-probe technique is essential for studying the excited-state dynamics of this compound on femtosecond to nanosecond timescales.

-

Principle: A high-intensity "pump" laser pulse excites the this compound sample to its electronic excited state. A second, time-delayed, broad-spectrum "probe" pulse passes through the sample. By measuring the change in the probe's absorption spectrum at different delay times, the formation and decay of transient species (e.g., excited singlet states, isomers, triplet states) can be tracked in real-time.

-

Methodology:

-

A solution of this compound (e.g., ~1-10 mM) is prepared in the solvent of interest.

-

The solution is placed in a sample cell (e.g., a 1 mm path length quartz cuvette). To mimic real-world conditions, the sample can be heated to skin surface temperature (~35 °C).

-

The sample is excited with a pump pulse at a wavelength strongly absorbed by the enol form (e.g., ~350 nm).

-

A white-light continuum probe pulse measures the transient absorption spectrum at various time delays relative to the pump pulse.

-

Kinetic analysis of the rise and decay of specific spectral features provides the lifetimes of the various excited-state species.

-

In Vitro Photostability Testing

This method assesses the long-term stability of this compound within a formulation upon exposure to simulated sunlight.

-

Principle: A sunscreen formulation containing this compound is applied as a thin film to a substrate. The UV absorbance spectrum is measured before and after irradiation with a controlled dose of UV from a solar simulator. The loss of absorbance in the UVA region indicates photodegradation.

-

Methodology:

-

Substrate Preparation: A standardized polymethylmethacrylate (PMMA) plate is used as the substrate to mimic the surface properties of skin.

-

Sample Application: A precise amount of the sunscreen formulation (e.g., 1.0-2.0 mg/cm²) is applied uniformly across the PMMA plate. The film is allowed to dry and equilibrate (e.g., for 30 minutes at 35°C).

-

Initial Measurement: The initial UV absorbance spectrum (290-400 nm) of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere.

-

Irradiation: The plate is exposed to a controlled dose of UV radiation from a calibrated solar simulator (e.g., Xenon Arc lamp). The dose can be defined in terms of time at a given irradiance (e.g., 750 W/m²) or in units of Minimal Erythemal Doses (MEDs).

-

Final Measurement: After irradiation, the UV absorbance spectrum is measured again.

-

Analysis: The percentage of photodegradation is calculated by comparing the area under the UVA absorbance curve before and after irradiation.

-

Caption: A typical experimental workflow for in vitro photostability testing.

Conclusion

The mechanism of UV absorption by this compound is a complex interplay of photophysics and photochemistry, centered around its keto-enol tautomerism. While the chelated enol form is an exceptionally efficient UVA absorber, its photoexcited state is susceptible to multiple deactivation pathways. The most detrimental of these involves conversion to the diketo tautomer, whose triplet excited state initiates irreversible photodegradation and the formation of reactive species. Understanding these fundamental mechanisms is paramount for drug development professionals and formulation scientists. By employing techniques like transient absorption spectroscopy and standardized photostability testing, researchers can rationally design more robust sunscreen systems, often by incorporating photostabilizers that can quench the destructive triplet state or inhibit the initial isomerization steps, thereby enhancing the safety and efficacy of photoprotection.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uvabsorbers.com [uvabsorbers.com]

- 4. tks | publisher, event organiser, media agency | this compound Photochemistry:Improving Photoprotection by Stabilizing this compound with Ethylhexyl Methoxycrylene - tks | publisher, event organiser, media agency [teknoscienze.com]

The Photophysical intricacies of Avobenzone's Excited States: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Avobenzone (also known as Butyl Methoxydibenzoylmethane) is a principal ingredient in modern sunscreens, prized for its superior ability to absorb long-wave UVA radiation (320-400 nm), a range linked to premature skin aging and increased cancer risk.[1][2][3] However, the very act of absorbing this energy initiates a cascade of complex photophysical and photochemical events. Understanding the dynamics of this compound's excited states is paramount for enhancing its stability and efficacy in photoprotective formulations. This guide provides an in-depth examination of these processes, supported by quantitative data, detailed experimental protocols, and process visualizations.

Ground State and UV Absorption

In its ground state, this compound exists predominantly as a chelated enol tautomer, stabilized by a strong intramolecular hydrogen bond.[4][5] This specific conformation is responsible for its strong absorption in the UVA spectrum, with a maximum absorption (λmax) around 357 nm. Upon absorbing a UVA photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁), setting the stage for its primary photoprotective mechanism and its inherent instability.

Excited State Deactivation Pathways

The S₁ excited state of the enol form is extremely short-lived. The primary and most efficient deactivation pathway is a non-radiative process involving excited-state intramolecular proton transfer, leading to the formation of the keto tautomer. This enol-keto tautomerization is the key to how this compound dissipates harmful UV energy as heat. However, this process is reversible in the dark, allowing the molecule to regain its UVA-absorbing enol form.

The main photophysical and photochemical pathways originating from the excited state are:

-

Internal Conversion via Keto-Enol Tautomerization: The dominant pathway. The excited enol rapidly converts to the keto form, which is less stable and less absorbent in the UVA range. This keto form then relaxes back to the stable enol ground state, releasing the absorbed energy as heat.

-

Fluorescence: A minor deactivation pathway for the enol form is fluorescence, which is the emission of a photon from the S₁ state. This process is generally inefficient at room temperature, indicating that non-radiative decay pathways are much faster.

-

Intersystem Crossing (ISC): A small fraction of excited molecules can undergo intersystem crossing from the singlet state (S₁) to a triplet state (T₁). The triplet state of the keto form is particularly significant as it is relatively long-lived and reactive.

-

Photodegradation: The triplet keto state is considered a primary precursor to the irreversible photodegradation of this compound. This state can generate reactive oxygen species (ROS) or undergo cleavage reactions, leading to byproducts that no longer absorb UVA radiation and can be potentially harmful.

The following diagram illustrates the primary photochemical pathway of this compound.

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on its solvent environment. Polar protic solvents tend to enhance stability, while nonpolar environments can lead to faster degradation. The following tables summarize key quantitative data reported in the literature.

Table 1: Key Photophysical Parameters of this compound

| Parameter | Value | Solvent | Comments |

| Absorption Max (λmax) | ~357 nm | Various | Characteristic of the stable enol tautomer. |

| Fluorescence Max (λfl) | 400-450 nm | Ethanol (77K) | Exhibits vibronic structure. |

| 405 nm | Ethyl Acetate | Observed at room temperature. | |

| Fluorescence Quantum Yield (Φf) | 0.01 | Ethyl Acetate | Indicates efficient non-radiative decay. |

| Fluorescence Lifetime (τf) | 13 ps | Ethyl Acetate | Extremely short, consistent with low quantum yield. |

| Phosphorescence Max (λph) | 410-450 nm | - | Strong emission from the keto form. |

| 490, 530 nm | Ethanol (77K) | Weak emission from the enol form. | |

| Triplet State Lifetime (τT) | ~190 ms | - | Long-lived keto triplet state, implicated in photodegradation. |

| 30 ms | Ethanol (77K) | Phosphorescent state of the enol form. | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.3 | - | Indicates potential for photosensitization. |

Table 2: Solvent Effects on Excited State Lifetimes

| Solvent | Lifetime of Photoexcited Enol |

| Carbon Tetrachloride | 0.08 ms |

| Cyclohexane | 1.21 ms |

| Acetonitrile | 24.4 ms |

Data compiled from transient absorption spectroscopy studies.

Experimental Protocols

Characterizing the excited states of this compound requires a suite of spectroscopic techniques. Below are generalized methodologies for key experiments.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the ground-state absorption spectrum and molar absorptivity.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorbance spectrum from 200 to 500 nm. Use a matched cuvette containing the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

-

Steady-State Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum and quantum yield.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution with an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the sample at its absorption maximum (~357 nm) and record the emission spectrum over a range (e.g., 370-600 nm).

-

Quantum Yield Calculation: Measure the integrated fluorescence intensity of the sample relative to a well-characterized fluorescence standard (e.g., quinine sulfate) under identical conditions. The quantum yield is calculated using the comparative method.

-

Transient Absorption Spectroscopy (TAS)

-

Objective: To directly observe and measure the lifetimes of short-lived excited states and transient species (e.g., triplet states, keto tautomer).

-

Methodology:

-

Instrumentation: Utilize an ultrafast pump-probe TAS setup. A femtosecond or picosecond laser system is required.

-

Pump Pulse: Excite the sample with a "pump" pulse at or near its λmax (e.g., 350 nm). This populates the excited state.

-

Probe Pulse: After a controlled time delay, a second, broad-spectrum "probe" pulse (a white-light continuum) passes through the sample.

-

Data Acquisition: The differential absorbance (ΔA) of the sample (the difference in absorbance with and without the pump pulse) is measured as a function of wavelength and time delay.

-

Analysis: The resulting data reveals spectral features corresponding to ground-state bleach (depletion of the ground state), stimulated emission, and excited-state absorption. Kinetic analysis of the decay of these signals provides the lifetimes of the transient species.

-

The logical workflow for these experimental characterizations is shown below.

Conclusion

The photoprotective action of this compound is intrinsically linked to its excited-state dynamics, dominated by an ultrafast enol-keto tautomerization that effectively dissipates UVA energy. However, minor pathways involving long-lived triplet states contribute to its photodegradation, compromising its long-term efficacy. A thorough understanding of these competing pathways, quantified through rigorous spectroscopic analysis, is essential for the rational design of next-generation sunscreen formulations. By employing strategies such as the inclusion of triplet quenchers and photostabilizers, the undesirable degradation pathways can be minimized, enhancing the stability and safety of this critical UVA filter.

References

- 1. uvabsorbers.com [uvabsorbers.com]

- 2. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

Avobenzone Photodegradation: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Avobenzone, a widely utilized UVA filter in sunscreen formulations, is known for its inherent photoinstability. A comprehensive understanding of its photodegradation pathways and the resultant byproducts is critical for developing effective and safe photoprotective products. This technical guide provides an in-depth analysis of the core mechanisms of this compound degradation, methods for its assessment, and quantitative data on its stability under various conditions.

Core Photodegradation Pathways of this compound

Upon absorption of UVA radiation, this compound undergoes a series of photochemical reactions, leading to a reduction in its efficacy and the formation of potentially harmful byproducts. The primary degradation pathway is initiated by an excited state intramolecular proton transfer, leading to keto-enol tautomerization.

The predominant ground state of this compound is the chelated enol form, which is responsible for its strong UVA absorption.[1][2] Photoexcitation leads to the formation of an excited singlet state, which can then undergo intersystem crossing to a triplet state or tautomerize to the diketo form.[1][2] The diketo form is less efficient at absorbing UVA radiation and can undergo further photochemical reactions, including Norrish Type I cleavage, to produce radical species.[3] These radicals can then propagate further degradation of this compound and other components in a formulation.

Quantitative Analysis of this compound Photodegradation

The photostability of this compound is highly dependent on its chemical environment, including the solvent system and the presence of other UV filters or stabilizers. The following tables summarize quantitative data on this compound degradation under various experimental conditions.

Table 1: Photodegradation of this compound in Different Solvents

| Solvent | Irradiation Time (hours) | Irradiation Source | Degradation (%) | Reference |

| Cyclohexane | 14 | Xenon Lamp (1000 W/m²) | >90 | |

| Ethyl Acetate | 14 | Xenon Lamp (1000 W/m²) | ~50 | |

| Methanol | 14 | Xenon Lamp (1000 W/m²) | ~10 | |

| Mineral Oil | 1 | Xenon Lamp (1000 W/m²) | <10 | |

| Isopropyl Myristate | 1 | Xenon Lamp (1000 W/m²) | <10 |

Table 2: Influence of Other UV Filters and Stabilizers on this compound Photodegradation

| Added Substance (in formulation) | Irradiation Time (minutes) | Irradiation Source | This compound Remaining (%) | Reference |

| None | 120 | Sunlight | ~20 | |

| SolaStay® S1 (3%) | 120 | Sunlight | ~40 | |

| Octocrylene | Not specified | Not specified | Increased Stability | |

| Ubiquinone (1:0.5 ratio) | 60 | Xenon Lamp (750 W/m²) | Significantly Increased Stability | |

| Vitamin E (1:2 ratio) | 60 | Xenon Lamp (750 W/m²) | Significantly Increased Stability | |

| Vitamin C (1:0.5 ratio) | 60 | Xenon Lamp (750 W/m²) | Significantly Increased Stability |

Key Photodegradation Byproducts

The degradation of this compound leads to the formation of several byproducts, some of which have been identified as potential photosensitizers or allergens. The primary byproducts result from the cleavage of the diketone structure.

Identified byproducts include:

-

Arylglyoxals

-

Benzyls

-

p-Methoxybenzoic acid

-

p-Butylphenylacetone

The formation of these byproducts is a critical consideration in the safety assessment of sunscreen formulations.

Experimental Protocols for Assessing Photostability

A standardized approach to evaluating the photostability of this compound is crucial for obtaining comparable and reliable data. The following outlines a general experimental workflow for such an assessment.

Detailed Methodology

1. Sample Preparation:

-

Dissolve this compound in the desired solvent or formulate it into a test emulsion at a known concentration (e.g., 2.00 x 10⁻⁵ M).

-

For formulation studies, prepare a base emulsion without this compound as a control.

2. Irradiation:

-

Use a solar simulator equipped with a xenon lamp and appropriate filters to mimic solar UV radiation (e.g., 1000 W/m² with a 280 nm outdoor filter).

-

Maintain a constant sample temperature during irradiation (e.g., 50°C).

-

Expose samples for defined time intervals (e.g., 0, 30, 60, 90, and 120 minutes).

-

Keep a control sample in the dark under the same temperature conditions.

3. UV-Visible Spectrophotometry:

-

Record the UV-Vis absorption spectrum of each sample before and after each irradiation interval, typically from 200 nm to 800 nm.

-

Calculate the percent degradation of this compound by monitoring the decrease in absorbance at its maximum absorption wavelength (around 358-360 nm).

4. High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 93:7, v/v).

-

Column: A C18 reversed-phase column is typically used.

-

Detection: Set the detector at a wavelength where this compound has strong absorbance, such as 313 nm or 320 nm.

-

Quantification: Create a calibration curve with standard solutions of this compound to quantify its concentration in the irradiated and control samples. The percent degradation can be calculated from the decrease in this compound concentration.

5. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Utilize LC-MS to separate and identify the photodegradation byproducts. This technique provides molecular weight information, aiding in the structural elucidation of the degradants.

Conclusion

The photodegradation of this compound is a complex process influenced by multiple factors. A thorough understanding of the underlying photochemical pathways and the resulting byproducts is essential for the development of photostable and safe sunscreen formulations. The use of appropriate photostabilizers, such as octocrylene, and antioxidants can significantly mitigate degradation. Rigorous and standardized experimental protocols are paramount for accurately assessing the photostability of this compound and ensuring the efficacy and safety of photoprotective products.

References

- 1. Degradation kinetics of butylmethoxydibenzoylmethane (this compound) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determining the photostability of this compound in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

Theoretical Modeling of Avobenzone Photochemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avobenzone (4-tert-butyl-4′-methoxydibenzoylmethane), a key UVA filter in modern sunscreens, exhibits complex photochemistry that can compromise its efficacy and lead to photodegradation.[1][2][3] Understanding the underlying mechanisms of its photo-instability is paramount for the development of more robust and safer photoprotective agents. This technical guide provides a comprehensive overview of the theoretical modeling of this compound's photochemistry, detailing the key excited states, decay pathways, and the computational and experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of the core concepts.

Core Photochemical Pathways of this compound

This compound's photochemistry is primarily governed by the interplay between its different tautomeric forms: the thermodynamically stable chelated enol form, which is the active UVA absorber, and the diketo form.[1][4] Upon absorption of UVA radiation, the chelated enol form is promoted to an excited singlet state (S1), from which several competing relaxation pathways can occur.

The primary photochemical processes include:

-

Keto-Enol Tautomerism: Photoexcitation can lead to the conversion of the enol form to the less stable keto tautomer. This process is often implicated as a key step in the photodegradation pathway. The keto form absorbs at shorter wavelengths (around 265 nm) and is more susceptible to degradation.

-

Cis-Trans Isomerization: Rotation around the C-C single bond can lead to different rotamers, influencing the relaxation pathways.

-

Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to a triplet state (T1). The triplet state of the keto form is particularly reactive and is considered a major contributor to photodegradation.

-

Photodegradation: Irreversible breakdown of the this compound molecule can occur, often initiated from the triplet state of the keto form via mechanisms like Norrish type I cleavage. This leads to the formation of various photoproducts and a loss of UVA protection.

Quantitative Photochemical Data

The efficiency of these photochemical processes is quantified by their respective quantum yields and excited state lifetimes. These parameters are highly dependent on the solvent environment.

| Parameter | Value | Solvent | Reference |

| Enol-to-Keto Tautomerization Quantum Yield | 0.014 | Acetonitrile | |

| Singlet Oxygen Formation Quantum Yield | 0.3 | Not Specified | |

| Fluorescence Quantum Yield | 0.01 | Ethyl Acetate | |

| Fluorescence Lifetime | 13 ps | Ethyl Acetate | |

| Photoexcited Enol Lifetime | 0.08 µs | CCl4 | |

| Photoexcited Enol Lifetime | 1.21 µs | Cyclohexane | |

| Photoexcited Enol Lifetime | 24.4 µs | Acetonitrile | |

| Enol Phosphorescence Lifetime | 30 ms | Ethanol (77K) |

Experimental Protocols

Several advanced experimental techniques are employed to investigate the intricate photochemistry of this compound.

Transient Electronic Absorption Spectroscopy (TEAS)

-

Objective: To probe the real-time evolution of excited states and the formation of transient species.

-

Methodology: A pump-probe technique where an ultrashort laser pulse (the pump) excites the sample. A second, delayed pulse (the probe) measures the change in absorption of the sample as a function of time after excitation. This allows for the tracking of the formation and decay of excited states and photoproducts on femtosecond to nanosecond timescales.

-

Data Analysis: The resulting data is a three-dimensional map of change in absorbance versus wavelength and time. Kinetic analysis of this data provides the lifetimes of the various transient species.

Laser-Interfaced Mass Spectrometry (LIMS)

-

Objective: To identify the photodegradation products of specific tautomers of this compound.

-

Methodology: this compound ions (e.g., protonated this compound) are generated and mass-selected. These ions are then irradiated with a tunable UV laser. The resulting photofragments are mass-analyzed to identify the products of photodissociation. By selectively exciting different tautomers, their specific degradation pathways can be mapped.

-

Data Analysis: The abundance of different photofragments is measured as a function of the laser wavelength, providing an action spectrum for photodegradation.

Infrared Multiple-Photon Dissociation (IRMPD) Spectroscopy

-

Objective: To confirm the geometric structures of the different tautomers of this compound in the gas phase.

-

Methodology: Mass-selected ions are irradiated with an intense, tunable infrared laser (like a Free Electron Laser). When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to dissociation.

-

Data Analysis: An IRMPD spectrum is generated by plotting the fragmentation yield as a function of the IR laser frequency. This vibrational spectrum provides a fingerprint of the ion's structure, which can be compared with theoretical calculations to identify the specific tautomer.

Theoretical Modeling Workflow

Computational chemistry plays a crucial role in interpreting experimental data and providing a detailed picture of the potential energy surfaces governing this compound's photochemistry.

Caption: Workflow for theoretical modeling of this compound photochemistry.

Key Signaling and Photochemical Pathways

The following diagram illustrates the key photochemical pathways of this compound upon UVA absorption.

Caption: Key photochemical pathways of this compound after UVA absorption.

Conclusion

The theoretical modeling of this compound photochemistry, in conjunction with advanced experimental techniques, has provided significant insights into the mechanisms underlying its photostability and degradation. The enol-keto tautomerism and the subsequent reactions from the keto triplet state are identified as critical pathways leading to the loss of photoprotective efficacy. Future research in this area will likely focus on designing novel UVA filters with intrinsically higher photostability by modifying the molecular structure to suppress these detrimental pathways, guided by the predictive power of computational modeling.

References

- 1. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uvabsorbers.com [uvabsorbers.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound: Understanding Its Tautomerism, Photodecomposition, and Structure-Activity Relationship_Chemicalbook [chemicalbook.com]

avobenzone ground state and excited state dynamics

An In-depth Technical Guide on the Core Ground State and Excited State Dynamics of Avobenzone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (butyl methoxydibenzoylmethane) is a widely utilized organic UVA filter in sunscreen formulations, prized for its ability to absorb a broad spectrum of UVA radiation (320-400 nm).[1][2] Despite its efficacy, the photostability of this compound is a significant concern, as it can undergo photodegradation upon exposure to UV light, leading to a reduction in its protective capabilities and the potential formation of reactive byproducts.[3][4] A thorough understanding of the ground and excited state dynamics of this compound is therefore crucial for developing more stable and effective photoprotective formulations. This technical guide provides a detailed overview of the core photochemical and photophysical processes that govern the behavior of this compound, supported by quantitative data, experimental methodologies, and visual diagrams.

Ground State Properties

In its ground state, this compound exists as a dynamic equilibrium between two tautomeric forms: a chelated enol and a diketo form.[3] The enol form is stabilized by a strong intramolecular hydrogen bond, making it the predominant and thermodynamically more stable tautomer in most solvent environments. This chelated enol structure is planar and possesses an extended π-conjugation, which is responsible for its strong absorption in the UVA range. The diketo form, on the other hand, has a non-planar, butterfly-like structure and its absorption lies in the UVC region. The equilibrium between these two forms is solvent-dependent, with polar protic solvents favoring the enol form and contributing to its relative stability.

Excited State Dynamics

The photochemistry of this compound is initiated upon the absorption of a UVA photon by the chelated enol tautomer, promoting it to an electronically excited singlet state (S1). The subsequent relaxation of this excited state is a complex process involving several competing pathways that dictate the photostability and efficacy of the molecule.

Ultrafast Relaxation and Keto-Enol Tautomerization

Following photoexcitation, the enol form undergoes extremely rapid, non-radiative decay. A primary and critical pathway in the excited state is the enol-keto tautomerization. This process, occurring on an ultrafast timescale, leads to the formation of the less stable keto tautomer. This photoisomerization is a key step in both the energy dissipation mechanism and the degradation pathway of this compound.

The Role of the Triplet State and Photodegradation

The excited keto tautomer can undergo intersystem crossing to a triplet excited state (T1). This triplet state is relatively long-lived and is a key intermediate in the photodegradation of this compound. The triplet keto form is implicated in photosensitizing reactions and can undergo further photochemical reactions, including Norrish Type I cleavage. This cleavage results in the formation of free radical species, which can lead to the irreversible degradation of the this compound molecule and a loss of its UVA-absorbing capacity.

Quantitative Photophysical and Photochemical Data

The following tables summarize key quantitative data related to the ground and excited state properties of this compound.

Table 1: Absorption Maxima (λmax) of this compound Tautomers in Various Solvents

| Tautomer | Solvent | λmax (nm) | Reference(s) |

| Enol | Cyclohexane | 350-352 | |

| Enol | Ethyl Acetate | 355-356 | |

| Enol | Acetonitrile | 357 | |

| Enol | Methanol | 358 | |

| Enol | Ethanol | 358 | |

| Enol | Dimethyl Sulfoxide (DMSO) | 363 | |

| Keto | Cyclohexane | 265 | |

| Keto | Acetonitrile | 266 |

Table 2: Excited State Properties and Quantum Yields of this compound

| Property | Value | Conditions | Reference(s) |

| Fluorescence Quantum Yield (Enol) | 0.01 | Ethyl Acetate | |

| Fluorescence Lifetime (Enol) | 13 ps | Ethyl Acetate | |

| Phosphorescence Duration (Enol) | 30 ms | - | |

| Triplet State Absorption (Keto) | 380 nm | - | |

| Enol to Keto Photoisomerization Quantum Yield | 0.014 | Acetonitrile |

Experimental Protocols

Ultrafast Transient Electronic Absorption Spectroscopy (TEAS)

TEAS is a powerful pump-probe technique used to investigate the excited-state dynamics of molecules on femtosecond to nanosecond timescales.

-

Experimental Setup :

-

Laser System : A Ti:Sapphire laser system is typically used to generate ultrashort laser pulses (e.g., 80-120 fs).

-

Pump Pulse : A portion of the laser output is directed to an optical parametric amplifier (OPA) to generate a tunable pump pulse (e.g., ~350 nm) that selectively excites the this compound sample.

-

Probe Pulse : The remaining portion of the laser output is used to generate a broadband white-light continuum probe pulse.

-

Delay Stage : The pump and probe beams are directed to the sample, with a variable delay stage in the pump beam path to control the time delay between the two pulses.

-

Detection : The change in absorbance of the probe pulse is measured as a function of wavelength and time delay, providing information on the kinetics of the excited states.

-

-

Sample Preparation : this compound is dissolved in the solvent of interest to a specific concentration (e.g., ~1-10 mM). The solution is circulated through a flow cell to prevent photodegradation of the sample during the experiment.

Computational Chemistry (DFT and TD-DFT)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods used to model the electronic structure and excited states of molecules.

-

Methodology :

-

Ground State Optimization : The ground state geometries of the enol and keto tautomers of this compound are optimized using DFT with a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G+, 6-311++G**).

-

Vertical Excitation Energies : TD-DFT calculations are then performed on the optimized ground state geometries to calculate the vertical excitation energies and oscillator strengths, which can be correlated with the experimental absorption spectra.

-

Excited State Geometries and Reaction Pathways : The geometries of the excited states can also be optimized to investigate the potential energy surfaces and elucidate the mechanisms of photochemical reactions, such as tautomerization and bond cleavage.

-

Visualizing the Dynamics of this compound

The following diagrams, created using the DOT language, illustrate the key processes in the ground and excited state dynamics of this compound.

Caption: Ground state equilibrium of this compound.

Caption: Excited state dynamics of this compound.

Caption: Workflow for TEAS experiments.

Caption: Workflow for computational studies.

Conclusion

The photochemistry of this compound is a multifaceted process governed by the interplay of its keto and enol tautomers and their respective excited states. While the chelated enol form provides the desired UVA absorption, its photoexcitation initiates a cascade of events, including tautomerization to the less stable keto form. The subsequent photochemistry of the keto tautomer, particularly through its triplet state, is the primary route for the photodegradation of this compound. A comprehensive understanding of these dynamics, aided by advanced experimental techniques like TEAS and computational modeling, is paramount for the rational design of photostabilization strategies. By controlling the excited state deactivation pathways, for instance through the use of triplet quenchers or encapsulation technologies, the photostability and long-term efficacy of this compound in sunscreen formulations can be significantly enhanced, leading to safer and more reliable sun protection products.

References

Synthesis and Characterization of Novel Avobenzone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Avobenzone, a dibenzoylmethane derivative, is a cornerstone of modern sunscreens, renowned for its efficacy in absorbing UVA radiation. However, its inherent photolability has driven extensive research into the development of novel derivatives with enhanced stability and performance. This technical guide provides an in-depth overview of the synthesis and characterization of these next-generation photoprotective agents, complete with detailed experimental protocols and comparative data.

Synthesis of Novel this compound Derivatives

The primary route for synthesizing this compound and its derivatives is the Claisen condensation reaction. This method involves the base-catalyzed reaction of an appropriate ester and a ketone. For novel derivatives, the core structure of this compound is modified by introducing new functional groups to alter its physicochemical properties, such as photostability and solubility. A prominent strategy involves creating composite molecules that covalently link this compound with other UV filters, such as octocrylene, to synergistically enhance performance.

General Synthesis Workflow

The synthesis of novel this compound derivatives, particularly composite molecules, typically follows a multi-step process. This workflow involves the synthesis of precursor molecules followed by a final condensation or coupling reaction.

Experimental Protocols

The following protocols are adapted from the work of Wills et al. and describe the synthesis of composite molecules covalently linking this compound and octocrylene moieties.[1][2]

Protocol 1: Synthesis of 1-(4-(3-hydroxypropoxy)phenyl)ethan-1-one (Precursor) [2]

-

To a solution of 4-hydroxyacetophenone (544 mg, 4.0 mmol) in acetonitrile (10 cm³), add 3-bromoethanol (0.84 g, 6.0 mmol, 1.5 eq.) and potassium carbonate (1.12 g, 8.0 mmol, 2.0 eq.).

-

Heat the mixture to reflux and stir overnight.

-

Allow the reaction to cool to room temperature and filter to remove solid residues.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-3-(4-(3-hydroxypropoxy)phenyl)propane-1,3-dione (this compound-Linker Moiety) [2]

-

Suspend sodium hydride (60% in mineral oil, 698 mg, 17.5 mmol, 3 eq.) in dry tetrahydrofuran (THF, 10 cm³) in a dry round-bottom flask under a nitrogen atmosphere.

-

Stir the suspension for 10 minutes at room temperature.

-

Add 1-(4-(3-hydroxypropoxy)phenyl)ethan-1-one (1.13 g, 5.81 mmol, 1 eq.) via syringe and stir the mixture for 15 minutes.

-

Add ethyl 4-chlorobenzoate (3.98 cm³, 3.95 g, 21.4 mmol, 3.7 eq.) dropwise with stirring, along with additional dry THF (5 cm³).

-

Stir the resulting solution at room temperature overnight.

-

Quench the reaction by the careful addition of distilled water (5 cm³).

-

Extract the aqueous layer with ethyl acetate (3 x 15 cm³).

-

Combine the organic extracts, wash with brine (15 cm³), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Synthesis of the Final this compound-Octocrylene Composite [2]

-

Dissolve 2-cyano-3,3-diphenylacrylic acid (1 eq.) in dichloromethane (DCM) under a nitrogen atmosphere in dry glassware with stirring.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Add the this compound-linker moiety (from Protocol 2, 1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final composite molecule.

Characterization of Novel this compound Derivatives

The characterization of newly synthesized this compound derivatives is crucial to confirm their structure and evaluate their photoprotective properties. A combination of spectroscopic and analytical techniques is employed.

Characterization Workflow

Experimental Protocols for Characterization

Protocol 4: UV-Vis Spectroscopy

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent.

-

Use a calibrated UV-Vis spectrophotometer to measure the absorbance of the dilute solution from 200 to 450 nm, using the pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Protocol 5: Photostability Assessment

-

Prepare a solution of the this compound derivative in a suitable solvent (e.g., ethanol) at a known concentration in a quartz cuvette.

-

Measure the initial UV-Vis absorption spectrum of the solution.

-

Expose the solution to a controlled source of UV radiation (e.g., a solar simulator) for a defined period.

-

Measure the UV-Vis absorption spectrum of the irradiated solution at regular time intervals.

-

Calculate the percentage of degradation by monitoring the decrease in absorbance at the λmax.

-

A "dark control" sample, kept under the same conditions but shielded from UV radiation, should be run in parallel to account for any non-photochemical degradation.

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve approximately 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

Protocol 7: High-Resolution Mass Spectrometry (HRMS)

-

Prepare a dilute solution of the purified derivative in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in the appropriate mode (positive or negative ion) over a relevant m/z range.

-

Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its novel derivatives, compiled from the literature. This allows for a direct comparison of their photophysical and stability properties.

Table 1: UV-Vis Absorption Data for this compound and Selected Derivatives

| Compound | Solvent | λmax (enol form) (nm) | λmax (keto form) (nm) | Reference |

| This compound | Cyclohexane | 355 | 265 | |

| This compound | Ethanol | ~356 | ~265 | |

| This compound | DMSO | 363 | - | |

| This compound-acid derivative | Ethanol | 352 | 255 | |

| This compound-ester derivative | Ethanol | 352 | 255 | |

| This compound-octocrylene composite (10a) | Ethanol | ~358 | ~290 | |

| This compound-octocrylene composite (10d, p-chloro) | Ethanol | ~358 | ~290 |

Table 2: Photostability Data for this compound-Octocrylene Composite Derivatives

| Compound | Solvent | % Degradation after 40 min Irradiation |

| This compound-octocrylene composite (10a) | Acetonitrile | 16.5 |

| This compound-octocrylene composite (10d, p-chloro) | Acetonitrile | 13.9 |

Note: The percentage of degradation is calculated based on the reduction in the integrated area under the UVA absorbance curve.

Photochemical Pathways

The photostability of this compound is intrinsically linked to its keto-enol tautomerism. Upon absorption of UVA radiation, the stable enol form can be converted to the less stable keto form, which is more susceptible to photodegradation. Novel derivatives are often designed to mitigate this process or to provide alternative, non-degradative energy dissipation pathways.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Avobenzone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avobenzone, or 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, is a widely utilized UVA filter in sunscreen and cosmetic formulations. Its efficacy in absorbing a broad spectrum of UVA radiation is well-established; however, its formulation is often challenged by issues of photostability and the potential for crystallization.[1][2] The solid-state properties of this compound, particularly its crystal structure and polymorphism, are of critical importance as they can significantly influence its solubility, dissolution rate, stability, and ultimately, its performance and safety in final products. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic forms of this compound, detailing the experimental methodologies for their characterization and presenting key quantitative data.

Keto-Enol Tautomerism in the Solid State

In solution, this compound exists as an equilibrium between its enol and keto tautomeric forms.[3][4] This tautomerism is a crucial factor in its photochemical behavior.[5] In the solid crystalline state, this compound can also exist in either the enol or keto form, and different polymorphic forms may exhibit different tautomeric states. The chelated enol form is stabilized by a strong intramolecular hydrogen bond. The presence and ratio of these tautomers in the solid state can be investigated using spectroscopic techniques such as FTIR and Raman spectroscopy.

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. To date, at least two polymorphic forms of this compound have been identified and characterized.

Data Presentation: Crystallographic and Thermal Properties

The following tables summarize the key quantitative data for the known polymorphs of this compound.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II |

| CCDC Deposition No. | WEBGAIL | 1990013 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 10.33 | 14.98 |

| b (Å) | 11.45 | 5.91 |

| c (Å) | 15.22 | 21.01 |

| α (°) | 90 | 90 |

| β (°) | 105.7 | 108.8 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1732 | 1759 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.19 | 1.17 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC). It is important to note that accessing the full CIF files requires appropriate software.

Table 2: Thermal Properties of this compound Polymorphs

| Property | Value | Reference |

| Melting Point | 81-86 °C | |

| Enthalpy of Fusion | -75.01 J/g |

Note: The reported melting point range may encompass different polymorphic forms or mixtures. The enthalpy of fusion is a specific reported value and may vary between different studies and polymorphic forms.

Experimental Protocols

The identification and characterization of this compound polymorphs rely on a combination of crystallographic and analytical techniques. Below are detailed methodologies for key experiments.

Polymorph Preparation: Gradient Crystallization

A controlled crystallization process is crucial for obtaining specific polymorphs. A patented gradient crystallization method provides a systematic approach.

Objective: To obtain crystalline this compound with high purity and yield.

Apparatus:

-

Crystallization kettle with a cooling jacket

-

Refrigeration unit

-

Centrifuge

-

Drying oven

Procedure:

-

Primary Crystallization:

-

Adjust the temperature of the this compound liquid (saturated solution) to 60-70 °C and place it in the crystallization kettle.

-

Set the refrigeration unit to -10 °C using a refrigerant such as ethylene glycol.

-

Implement a gradient cooling of the saturated salt solution in the cooling jacket with the following temperature steps and durations:

-

20 °C for 2 hours

-

10 °C for 2 hours

-

0 °C for 2 hours

-

-2 °C for 6 hours

-

-

This completes the primary crystallization of this compound.

-

-

Secondary Crystallization (Recrystallization):

-

Mix the solid this compound obtained from the primary crystallization with an ethanol solution.

-

Heat the mixture to 80 °C and stir for 1 hour.

-

Cool the mixed liquor to 60-70 °C.

-

Repeat the gradient cooling process as described in step 1.

-

-

Isolation and Drying:

-

Centrifuge the solid this compound obtained from the secondary crystallization to separate the crystals from the mother liquor.

-

Dry the obtained solid to yield pure crystalline this compound.

-

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for fingerprinting crystalline solids. Each polymorph will produce a unique diffraction pattern.

Objective: To identify the polymorphic form of an this compound sample.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Sample Preparation:

-

Gently grind the this compound powder to a fine, uniform consistency to minimize preferred orientation effects.

-

Mount the powdered sample onto a sample holder.

Data Collection:

-

Scan the sample over a 2θ range of approximately 5° to 40°.

-

Set the step size and scan speed to ensure adequate data resolution.

Data Analysis:

-

Compare the obtained PXRD pattern with reference patterns for known this compound polymorphs (e.g., calculated from single-crystal XRD data).

-

Differences in peak positions (2θ values) and relative intensities indicate different polymorphic forms.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion, which are unique to each polymorph.

Objective: To determine the melting point and enthalpy of fusion of an this compound polymorph and to observe any polymorphic transitions.

Instrumentation:

-

Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan.

Measurement:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic melting event.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Exothermic events preceding the final melt may indicate a polymorphic transformation from a metastable to a more stable form.

Vibrational Spectroscopy (FTIR and Raman)

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. Differences in the crystal lattice and molecular conformation of polymorphs will result in distinct spectral features.

Objective: To differentiate between this compound polymorphs based on their vibrational spectra.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Raman spectrometer with a laser excitation source.

Sample Preparation:

-

For FTIR-ATR, a small amount of the powder is placed directly on the ATR crystal.

-

For Raman spectroscopy, the powder can be analyzed directly in a glass vial or on a microscope slide.

Data Collection:

-

FTIR: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Raman: Acquire the spectrum over a relevant spectral range, paying attention to both the high-frequency (fingerprint) region and the low-frequency (lattice) region.

Data Analysis:

-

Compare the spectra of different samples. Polymorphic differences may manifest as:

-

Shifts in peak positions.

-

Changes in peak intensities and shapes.

-

The appearance or disappearance of peaks, particularly in the low-frequency region of the Raman spectrum, which is sensitive to the crystal lattice.

-

Mandatory Visualizations

Workflow for Polymorph Identification and Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound polymorphism.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound: Understanding Its Tautomerism, Photodecomposition, and Structure-Activity Relationship_Chemicalbook [chemicalbook.com]

- 4. cansa.org.za [cansa.org.za]

- 5. Drug Delivery Strategies for this compound: A Case Study of Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Avobenzone In Vitro Using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avobenzone is a widely utilized chemical sunscreen agent that provides broad-spectrum protection against UVA radiation. Accurate and reliable quantification of this compound in various in vitro models is crucial for formulation development, quality control, and safety assessments of sunscreen products. This document provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is demonstrated to be simple, precise, and accurate for the determination of this compound in cosmetic formulations.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound.[1][2][3][4]

-

HPLC System: A system with a binary pump, autosampler, column oven, and UV/Visible or Diode Array Detector (DAD) is suitable.[1]

-

Column: A reversed-phase C18 column is the stationary phase of choice. A common specification is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

-

Mobile Phase: A mixture of methanol and water is a commonly used mobile phase. A typical composition is 90:10 (v/v) methanol to water. In some cases, the aqueous component may contain a buffer, such as a phosphate buffer, with the pH adjusted to 3.0.

-

Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally employed.

-

Detection Wavelength: this compound exhibits strong absorbance in the UV region. A detection wavelength of 320 nm, 330 nm, or 360 nm can be used for quantification.

-

Injection Volume: A 20 µL injection volume is standard.

-

Column Temperature: The analysis is typically performed at ambient temperature, though some methods specify a controlled temperature of 40 °C.

2. Preparation of Standard and Sample Solutions

2.1. Standard Stock Solution Preparation

-

Accurately weigh approximately 10 mg of this compound reference standard into a 50 mL volumetric flask.

-

Add about 25 mL of methanol and sonicate for 5-10 minutes to dissolve the standard completely.

-

Dilute to the mark with methanol and mix well. This will result in a stock solution with a concentration of 200 µg/mL.

2.2. Preparation of Calibration Standards

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations typically ranging from 1 µg/mL to 50 µg/mL. For example, a linearity range of 12 to 32 µg/ml has been reported.

-

Filter the standards through a 0.45 µm syringe filter before injection.

2.3. Sample Preparation (from a cream/lotion formulation)

-

Accurately weigh approximately 0.1 g of the this compound-containing cream or lotion into a 100 mL volumetric flask.

-

Add approximately 50 mL of methanol and sonicate for 30 minutes to extract the this compound from the matrix.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Mix the solution thoroughly.

-

Filter the solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial for analysis.

3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters are typically evaluated:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo sample.

-

Linearity: The linearity of the method is determined by constructing a calibration curve from the analysis of at least five different concentrations of the this compound standard. The correlation coefficient (r²) should be close to 0.999.

-

Accuracy: The accuracy is assessed by performing recovery studies. This involves spiking a placebo formulation with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery should be within an acceptable range, typically 98-102%.

-

Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a homogenous sample. The relative standard deviation (%RSD) for the results should be less than 2%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte in a sample that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Summary of Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 330 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time | ~12.4 - 17.9 min |

Table 2: Summary of Method Validation Data

| Validation Parameter | Result |

| Linearity Range | 12 - 32 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 99.0% - 101.0% |

| Precision (%RSD) | < 2% |

| LOD | 0.13 - 2.54 µg/mL |

| LOQ | 0.43 µg/mL |

Visualization

Caption: Experimental workflow for this compound quantification by HPLC-UV.

References

Application Notes and Protocols for Ultrafast Transient Absorption Spectroscopy of Avobenzone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and methodologies for studying the ultrafast photodynamics of avobenzone using transient absorption spectroscopy. This compound, a primary UVA filter in sunscreens, exhibits complex photochemical behavior crucial to its efficacy and photostability.[1][2][3] Understanding these processes on a femtosecond to picosecond timescale is essential for developing more robust and safer sun protection formulations.[2][4]

Introduction to this compound's Photochemistry